(1S,3R,4R)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid
説明
The compound (1S,3R,4R)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid consists of two components:
- Core structure: A bicyclo[2.1.0]pentane scaffold with an amino group at position 3 and a carboxylic acid at position 1. The stereochemistry (1S,3R,4R) defines its spatial arrangement.
- Counterion: 2,2,2-Trifluoroacetic acid (TFA), a strong electron-withdrawing agent, likely stabilizes the compound via salt formation.
This bicyclic framework is notable for its high ring strain due to the small [2.1.0] system, which may influence reactivity and conformational rigidity. The TFA component enhances solubility in polar solvents and may modulate pharmacokinetic properties.
特性
IUPAC Name |
(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.C2HF3O2/c7-4-2-6(5(8)9)1-3(4)6;3-2(4,5)1(6)7/h3-4H,1-2,7H2,(H,8,9);(H,6,7)/t3-,4+,6-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKCKLNOHKNGGX-ZUOBHZEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CC2N)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@]1(C[C@H]2N)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(1S,3R,4R)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid; 2,2,2-trifluoroacetic acid is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and possible therapeutic applications.
- Molecular Formula : C7H10F3N2O2
- Molecular Weight : 202.16 g/mol
- CAS Number : 146038-53-1
The compound is believed to act primarily as a modulator of neurotransmitter systems due to its structural similarity to amino acids and its ability to interact with various receptors in the central nervous system (CNS). Research indicates that it may influence GABAergic activity, similar to other compounds that target GABA aminotransferase (GABA-AT) pathways, thereby potentially offering therapeutic benefits in neurological disorders.
Anticonvulsant Activity
Studies have shown that related compounds exhibit anticonvulsant properties by inhibiting GABA-AT, which increases GABA levels in the brain. This mechanism is crucial for controlling seizures and has been observed in animal models. For instance, a study highlighted the efficacy of similar bicyclic compounds in reducing seizure frequency in rodent models of epilepsy .
Neuroprotective Effects
Research indicates that the compound may also possess neuroprotective effects against oxidative stress and excitotoxicity. These properties are vital for conditions such as Alzheimer's disease and other neurodegenerative disorders. In vitro studies have demonstrated that the compound can reduce neuronal cell death induced by glutamate toxicity .
Potential for Addiction Treatment
The compound's modulation of dopamine levels suggests a potential role in addiction treatment. A study evaluating a structurally similar compound found that it could inhibit cocaine-induced dopamine release in the nucleus accumbens, providing a basis for further exploration of this compound in addiction therapies .
Case Studies
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Variations in Bicyclic Amino Carboxylic Acids
The following table summarizes key differences between the target compound and analogous bicyclic derivatives from the evidence:
Key Comparative Insights
Bicyclo System Size and Strain
- The target compound’s [2.1.0]pentane system (5-membered bicyclo) has higher strain compared to larger systems like [3.2.0]heptane (7-membered, b) or [2.2.2]octane (8-membered, ) . Smaller systems may exhibit greater reactivity but lower thermodynamic stability.
- The [1.1.1]pentane in is highly rigid and acts as a bioisostere for aromatic rings, unlike the target compound’s more flexible scaffold .
Substituent Effects
- Amino and Carboxylic Acid Groups: All compounds feature these pharmacophoric groups, but their positions (e.g., C1 vs.
- Electron-Withdrawing Groups : The TFA counterion in the target compound contrasts with the trifluoromethyl (-CF₃) group in . TFA’s acidity (pKa ~0.5) may influence salt formation and solubility, while -CF₃ enhances lipophilicity .
- Protective Groups: ’s Boc-protected amino group highlights its role as a synthetic intermediate, unlike the free -NH₂ in the target compound .
Stereochemical Considerations
Research Findings and Implications
Pharmacological Potential
While the evidence lacks direct pharmacological data for the target compound, structural analogs suggest:
- Bicyclo[2.1.0] systems may serve as constrained scaffolds for enzyme inhibitors or receptor modulators.
- The TFA counterion could improve bioavailability by enhancing aqueous solubility, similar to TFA salts in peptide chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
